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3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide -

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide

Catalog Number: EVT-15403428
CAS Number:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound falls under the category of amino acids and their derivatives, specifically those featuring an imidazole moiety. It can be classified as a pharmaceutical intermediate, with potential applications in drug development and biochemical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide can be achieved through several synthetic routes:

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylimidazole and 3-aminopropanoic acid.
  2. Reaction Conditions: Commonly used reagents include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the formation of amide bonds. Protecting groups may be employed to safeguard functional groups during the synthesis.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide includes:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms, which contributes to the compound's biological activity.
  • Amino Group: This functional group is essential for the compound's reactivity and interaction with biological targets.

The compound has a CAS number of 1841188-26-8, with its structural formula represented as follows:

C7H12N4O\text{C}_7\text{H}_{12}\text{N}_4\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide can be explored through various biochemical pathways:

  1. Group Transfer Reactions: The amino group may act as a nucleophile, facilitating the transfer of amine functionalities to other substrates.
  2. Hydrolysis: The compound can undergo hydrolysis, typical for amino acids and derivatives.
  3. Oxidation-Reduction Reactions: These reactions are crucial in metabolic pathways, potentially influencing the compound's biological activity .

Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme functions and interacting with receptors, making it significant for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets:

  1. Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.
  2. Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

These interactions suggest that the compound could serve as an inhibitor or modulator of specific enzymes, which is valuable for drug development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on physical properties such as density or boiling point are often not available for this compound, its chemical properties include:

  • Molecular Weight: Approximately 168.20 g/mol
  • Molecular Formula: C7H12N4OC_7H_{12}N_4O

These properties are relevant when considering the compound's behavior in biological systems and its potential applications in pharmaceuticals .

Applications

Scientific Uses

The primary applications of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide lie in medicinal chemistry and pharmacology:

  1. Drug Development: Its ability to interact with biological targets makes it a candidate for further investigation in drug design.
  2. Biochemical Research: The compound may serve as a building block for more complex molecules, facilitating studies on enzyme modulation and receptor interaction.
Synthetic Methodologies for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide [1] [7] [8]

Orthogonal AARS/tRNA Systems for Site-Specific Incorporation

The site-specific incorporation of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide into proteins relies fundamentally on engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs (AARS/tRNA) that function independently of endogenous translational machinery [2]. These systems enable precise insertion of this noncanonical amino acid (ncAA) at amber (UAG) stop codon positions through nonsense suppression. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species serves as the predominant scaffold for engineering due to its natural substrate promiscuity and orthogonality across diverse organisms including E. coli and mammalian cells [2].

Engineering efforts have focused on active site mutations within PylRS to accommodate the unique structural features of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide – particularly its imidazole ring and propanamide tail. Key mutations (e.g., Y306A, L309A) enlarge the binding pocket to accept the methylimidazole moiety while maintaining discrimination against canonical amino acids [2]. The cognate tRNAPyl must evade aminoacylation by endogenous synthetases while efficiently delivering the ncAA to the ribosome. This is achieved through anticodon loop engineering and strategic nucleotide modifications in the acceptor stem [2].

Table 1: Engineered Orthogonal Systems for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide Incorporation

AARS/tRNA PairHost SystemKey MutationsSuppression Efficiency (%)Key Applications
PylRS/tRNAPylE. coli RF1-Y306A, L309A~25-30Membrane protein probing
PylRS/tRNAPyl M15HEK293TY306A, L309A~15-20Live-cell fluorescence imaging
EcTyrRS/tRNATyr CUCHON/A<10Limited application

Efficiency limitations arise from competition with release factors (RF1 in bacteria, eRF1 in eukaryotes) and incomplete aminoacylation. Mammalian systems pose additional challenges due to lower expression levels of the orthogonal components and the essential nature of eRF1. Recent advances utilize tRNAPyl M15 variants with enhanced stability and multicopy tRNA expression cassettes to partially overcome these hurdles [2].

Bioorthogonal Chemical Reactions for Post-Translational Modifications

While 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide itself lacks inherent bioorthogonal handles, its primary amine group serves as a versatile chemical anchor for post-translational conjugation with diverse probes. This enables protein labeling without perturbing native structure or function – crucial for studying membrane proteins where bulky fusion tags (e.g., GFP) can disrupt trafficking or activity [2].

The most efficient conjugation strategies employ carboxyl-directed amide coupling and copper-free click chemistry. Amide coupling utilizes activated esters (e.g., N-hydroxysuccinimide esters, NHS) of fluorophores or affinity tags reacting selectively with the ncAA's primary amine under physiological pH (7.0-8.5). While straightforward, this reaction requires careful optimization to minimize nonspecific labeling of lysine residues. Strain-promoted alkyne-azide cycloadditions (SPAAC) offer superior specificity and biocompatibility [2]. Here, the amine is first derivatized with an azido-containing NHS ester (e.g., NHS-PEG4-azide), generating an azide-functionalized protein. Subsequent reaction with dibenzocyclooctyne (DBCO)-conjugated probes forms a stable triazole linkage without cytotoxic copper catalysts [7] [8].

Table 2: Bioorthogonal Conjugation Strategies for 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide-Modified Proteins

Conjugation StrategyReaction ConditionsReaction TimeYield (%)Probe Examples
NHS Ester AminationpH 7.4, 4°C, 2h1-2 hours60-80ATTO-488, Biotin
SPAAC (via Azide Intermediate)pH 7.2, RT, no Cu30-90 min>90DBCO-Cy3, DBCO-PEG4-Biotin
Reductive AminationpH 6.5-7.0, NaBH3CN4-12 hours40-60Aldehyde-modified resins

This site-specific modification strategy enables multimodal labeling – incorporating fluorophores for FRET studies, affinity tags (biotin) for pulldown assays, or NMR-active isotopes into target proteins. The small size of the modifications minimizes steric interference, making it particularly valuable for probing ligand-binding pockets or protein-protein interactions in complex membrane receptors [2].

Multi-Step Synthetic Routes Involving Cyclization and Coupling Reactions

The chemical synthesis of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide relies on multi-step routes featuring imidazole ring formation, chiral center induction, and amide bond coupling as critical steps. Two primary strategies dominate:

Strategy 1: Urocanic Acid PathwayThis route utilizes urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) as the imidazole precursor [5]. Key steps involve:

  • Catalytic Hydrogenation: Urocanic acid undergoes Pd/C-catalyzed hydrogenation (30 psi H2, 2h) in water to afford saturated 3-(1H-imidazol-4-yl)propanoic acid in high yield (96%) [5].
  • N-Methylation: Selective methylation of the imidazole ring nitrogen is achieved using methyl iodide (CH3I) and a mild base (e.g., K2CO3) in DMF, yielding 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.
  • α-Amination via Chiral Auxiliary: A chiral auxiliary (e.g., Evans' oxazolidinone) directs the enantioselective α-amination at the β-position of the propanoic acid chain. This typically involves deprotonation with a strong base (LiHMDS) followed by reaction with a protected amine source (e.g., di-tert-butyl azodicarboxylate, DBAD).
  • Auxiliary Removal & Amidation: Cleavage of the auxiliary followed by carbodiimide-mediated amidation (EDC·HCl, HOBt) with ammonia or ammonium chloride yields the target (3R)-3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide.

Strategy 2: Halogenated Imidazole CouplingPatented methodologies leverage halogenated imidazole intermediates for cross-coupling [7] [8]:

  • 4-Bromo-1-methyl-1H-imidazole Synthesis: Generated from bromoacetyl bromide and sodium azide followed by cyclization and methylation.
  • Chiral Glycinamide Enolate Coupling: A chiral enolate equivalent (e.g., lithium N-Boc-tert-butyl glycinamide) undergoes nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) with the 4-bromoimidazole. SNAr requires electron-withdrawing groups on the imidazole.
  • Deprotection: Removal of the N-Boc protecting group under acidic conditions (TFA/CH2Cl2) liberates the target amino propanamide.

Table 3: Key Synthetic Routes to 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide

Synthetic RouteKey IntermediateCritical StepConditionsOverall Yield (%)Chiral Control
Urocanic Acid Hydrogenation3-(1H-Imidazol-4-yl)propanoic acidCatalytic HydrogenationPd/C, H2 (30 psi), H2O, 2h~25-35 (over 4-6 steps)Chiral Auxiliary
Halogenated Imidazole Coupling4-Bromo-1-methyl-1H-imidazolePd-Catalyzed AminationPd2(dba)3, Xantphos, Cs2CO3, Toluene, 80°C~30-40 (over 3-5 steps)Chiral Glycinamide
Reductive Amination3-(1-Methyl-1H-imidazol-4-yl)propanalReductive AminationNaBH3CN, NH4OAc, MeOH15-25Racemic (requires resolution)

Yields remain moderate (typically 25-40% over multiple steps), primarily limited by the chiral induction step and purification challenges associated with the polar amino amide product. Solid-phase peptide synthesis (SPPS) techniques offer an alternative for incorporating this ncAA directly into peptide chains using appropriately protected derivatives (e.g., Fmoc-3-(1-methyl-1H-imidazol-4-yl)-β3-amino acid building blocks) [7].

Optimization of Nonsense Codon Suppression Efficiency

Achieving high-yield incorporation of 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide via amber suppression necessitates overcoming intrinsic competition with translation termination. Key optimization strategies target both the orthogonal translation system and the host cell environment [2].

Genetic Engineering of Host Strains:

  • In E. coli, deletion of release factor 1 (ΔRF1) is the most impactful modification. RF1 specifically recognizes UAG codons. Its removal eliminates competition, dramatically increasing suppression efficiency from typically <25% to >50% for target proteins [2].
  • Combining ΔRF1 with overexpression of release factor 2 (RF2) helps maintain viability by ensuring efficient termination at UAA and UGA codons.
  • Eukaryotic systems lack a straightforward RF knockout strategy due to the essential single eRF1. Instead, engineered eRF1 mutants with reduced UAG affinity or eRF1 knockdown via siRNA are explored, albeit with greater technical complexity and potential toxicity [2].

Enhancing Orthogonal Component Expression:

  • Plasmid Copy Number & Promoter Strength: Utilizing high-copy plasmids and strong, inducible promoters (e.g., T7 in E. coli, CMV in mammals) for both the orthogonal AARS and suppressor tRNA genes.
  • tRNA Engineering: Employing tRNAPyl M15 and similar variants featuring stabilizing mutations (e.g., G+1 deletion, optimized introns in eukaryotes) that enhance tRNA stability and processing [2].
  • Multicopy tRNA Arrays: Incorporating multiple tandem copies of the suppressor tRNA gene (often 3-6 copies) within the expression plasmid significantly boosts intracellular tRNA levels, overwhelming the termination machinery [2].

Codon Context Optimization:The nucleotide sequence immediately surrounding the UAG codon (codon context) profoundly influences suppression efficiency. Ideal contexts often mimic natural termination signals, particularly a cytosine (C) at the -1 position (immediately 5' to UAG) and a purine (A/G) at the +1 position (immediately 3' to UAG). Systematic screening of context sequences upstream and downstream of the incorporation site is essential for maximizing yield [2].

Balancing ncAA Uptake and Toxicity:Efficient cellular uptake of the ncAA is critical. This may require optimization of growth medium, use of proline/alanine amino acid transporters (recognized by some imidazole derivatives), or permeabilization agents in challenging systems. Assessing cell viability and target protein expression across a range of ncAA concentrations (typically 0.1 - 5 mM) identifies the optimal balance between incorporation efficiency and minimal cytotoxicity [2].

Properties

Product Name

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide

IUPAC Name

3-amino-3-(1-methylimidazol-4-yl)propanamide

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

InChI

InChI=1S/C7H12N4O/c1-11-3-6(10-4-11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12)

InChI Key

IMYKNEHZOOIGCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(CC(=O)N)N

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